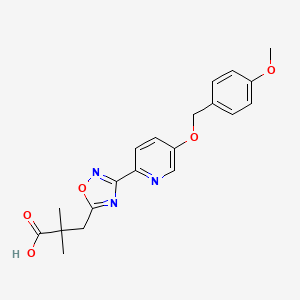

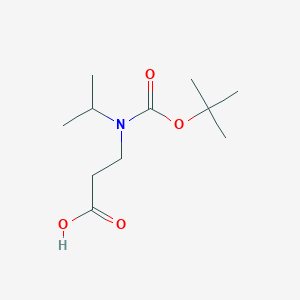

![molecular formula C17H13N5O4S B3167197 1H-Isoindole-1,3(2H)-dione, 2-[2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]ethyl]- CAS No. 917919-53-0](/img/structure/B3167197.png)

1H-Isoindole-1,3(2H)-dione, 2-[2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]ethyl]-

Vue d'ensemble

Description

Isoindoles are a type of organic compound that have attracted considerable attention due to their presence in natural products and bioactive compounds . They have a pharmacological profile such as antimicrobial, anthelmintic, insecticidal, cyclooxygenase isoenzyme (COX-2), thrombin inhibitor and anticancer activity . Isoindole derivatives and oligomers are also important in material science and as photosensitizers for photodynamic therapy .

Synthesis Analysis

Isoindoles can be synthesized through various methods, including ring-closure reactions, isoindoline aromatization, and ring transformations . For example, aromatic compounds bearing an acetylenic unit and nitrogen moieties can be cyclized under transition metal-catalyzed conditions to give different indole derivatives including isoindoles .Molecular Structure Analysis

The molecular structure of isoindoles can be analyzed using various techniques. For example, the structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Isoindoles are rather unstable compounds because of the o-quinoid structure and are frequently trapped as latent dienes in intermolecular Diels-Alder (DA) reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoles can be determined using various techniques. For example, the molecular weight of 2,3-dihydro-1H-indole is 119.1638 .Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

Synthesis of Hexahydro-1H-Isoindole-1,3(2H)-Dione Derivatives : A new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed, which could be valuable for chemical research and pharmaceutical development (Tan, Koc, Kishali, Şahin, & Kara, 2016).

Inhibitors and Herbicidal Activity : N-(benzothiazol-5-yl)hexahydro-1H-isoindole-1,3-diones show significant protoporphyrinogen oxidase inhibition, important for herbicidal activity (Wu, Jiang, Zuo, Wang, Xi, & Yang, 2014).

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide : This compound exhibits interesting molecular conformation, which could have implications in material science or pharmaceuticals (Wang, Jian, & Liu, 2008).

Biological and Pharmacological Applications

Enzyme Inhibition Properties : Isoindole-1,3-dione derivatives are effective xanthine oxidase inhibitors, which could have implications in treating diseases like gout (Gunduğdu, Noma, Taşkın-Tok, Ateş, & Kishali, 2020).

Antimicrobial Activity : Some isoindole-1,3(2H)-dione derivatives show potential as antimicrobial agents, which is crucial for developing new antibiotics (Jat, Salvi, Talesara, & Joshi, 2006).

Serotonin Receptor Affinity and Phosphodiesterase 10A Inhibition : Certain derivatives of 1H-isoindole-1,3(2H)-dione show potential as antipsychotics due to their affinity for serotonin receptors and inhibition of phosphodiesterase 10A (Czopek, Partyka, Bucki, Pawłowski, Kołaczkowski, Siwek, Głuch-Lutwin, Koczurkiewicz, Pękala, Jaromin, Tyliszczak, Wesołowska, & Zagórska, 2020).

Protoporphyrinogen Oxidase Inhibitors : Novel N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-diones exhibit high protoporphyrinogen oxidase inhibition, relevant in herbicide development (Jiang, Zuo, Wang, Tan, Wu, Xi, & Yang, 2011).

Mécanisme D'action

Target of Action

Isoindole derivatives have been found in natural products and bioactive compounds with a pharmacological profile such as antimicrobial, anthelmintic, insecticidal, cyclooxygenase isoenzyme (cox-2), thrombin inhibitor and anticancer activity .

Mode of Action

The mode of action of this compound involves selectively and sequentially activating carbon–nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This reaction provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics .

Biochemical Pathways

The compound’s ability to selectively activate carbon–nitrogen triple bonds suggests it may influence pathways involving these bonds .

Pharmacokinetics

The compound’s ability to selectively activate carbon–nitrogen triple bonds suggests it may have unique pharmacokinetic properties .

Result of Action

The result of the compound’s action is the production of structurally unique fluorophores with aggregation-induced emission characteristics .

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For example, the compound is sensitive to air and needs to be stored in a dry, cool place, away from direct sunlight .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[2-(1-phenyltetrazol-5-yl)sulfonylethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O4S/c23-15-13-8-4-5-9-14(13)16(24)21(15)10-11-27(25,26)17-18-19-20-22(17)12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCBPKWSGGQGPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Bromophenyl)ethoxy]acetic acid](/img/structure/B3167126.png)

![2-chloro-N-cyclohexyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B3167142.png)

![2-Chloro-N-[4,5-dimethyl-3-(4-methyl-benzoyl)-thiophen-2-YL]-acetamide](/img/structure/B3167145.png)

![N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid](/img/structure/B3167150.png)

![2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine](/img/structure/B3167159.png)

![4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B3167182.png)